For example, one paper discusses the synthesis of hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione compounds via a catalyst-free 1,3-dipolar cycloaddition reaction. This reaction involved the use of 3,5-diarylidene-1-benzylpiperidin-4-one, isatin, and L-pipecolic acid []. This approach highlights the potential of cycloaddition reactions for the synthesis of complex piperidine derivatives, which could be adapted for the synthesis of 2-(3,5-Dimethylphenyl)piperidine.
For instance, one study investigated the crystal structure of (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione, a compound structurally similar to the target molecule []. The study revealed that the piperazine-2,5-dione ring adopts a boat conformation, with the 3-phenyl ring in a quasi-axial site. This information, along with data from other studies, can be used to predict the potential conformations and spatial arrangements of the 2-(3,5-Dimethylphenyl)piperidine molecule.
For example, one paper investigates the degenerate transesterification of 3,5-dimethylphenolate/3,5-dimethylphenyl esters in weakly polar, aprotic solvents []. Understanding the reactivity of the 3,5-dimethylphenyl group in transesterification reactions can provide valuable insights into the potential reactivity of 2-(3,5-Dimethylphenyl)piperidine in similar or related reactions.
Another study focuses on the SNAr reaction of piperidine with 2-bromo-3,5-dinitrothiophene, highlighting the nucleophilic nature of the piperidine nitrogen []. This information suggests that the piperidine moiety in 2-(3,5-Dimethylphenyl)piperidine could potentially participate in nucleophilic substitution reactions.
For instance, one study investigates the anticancer activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a Dishevelled 1 inhibitor containing the 3,5-dimethylphenyl group []. This study suggests the potential of incorporating the 3,5-dimethylphenyl group in designing novel therapeutic agents.
Furthermore, research on chiral stationary phases containing the 3,5-dimethylphenyl carbamate group for the separation of enantiomers demonstrates the utility of this moiety in analytical chemistry, particularly in chiral separations [, , , ].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7